S-isopropyl phenylthiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-isopropyl phenylthiocarbamate is a chemical compound with the molecular formula C10H13NOS It is an ester derivative of carbamothioic acid, where the phenyl group is attached to the sulfur atom, and the S-(1-methylethyl) group is attached to the oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, phenyl-, S-(1-methylethyl) ester typically involves the esterification of carbamothioic acid with an appropriate alcohol. The reaction can be catalyzed by acids or bases, depending on the desired reaction conditions. Commonly, the reaction is carried out in the presence of a dehydrating agent to drive the equilibrium towards ester formation.
Industrial Production Methods
Industrial production of carbamothioic acid, phenyl-, S-(1-methylethyl) ester may involve continuous flow processes where the reactants are mixed and reacted under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
S-isopropyl phenylthiocarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol or thiol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted esters or thioesters.
Scientific Research Applications
S-isopropyl phenylthiocarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other compounds.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamothioic acid, phenyl-, S-(1-methylethyl) ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carbamothioic acid, which can then interact with biological molecules. The specific pathways and targets depend on the context of its use in research or applications.
Comparison with Similar Compounds
Similar Compounds
- Carbamothioic acid, bis(1-methylethyl)-, S-(2,3-dichloro-2-propenyl) ester
- Carbamothioic acid, (1-methylethyl)phenyl-, S-(1,1-dimethylethyl) ester
Uniqueness
S-isopropyl phenylthiocarbamate is unique due to its specific ester configuration and the presence of both phenyl and S-(1-methylethyl) groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
10129-28-9 |
---|---|
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
S-propan-2-yl N-phenylcarbamothioate |
InChI |
InChI=1S/C10H13NOS/c1-8(2)13-10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) |
InChI Key |
FIFBHCAODLQDTA-UHFFFAOYSA-N |
SMILES |
CC(C)SC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CC(C)SC(=O)NC1=CC=CC=C1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.